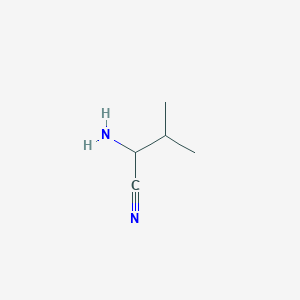

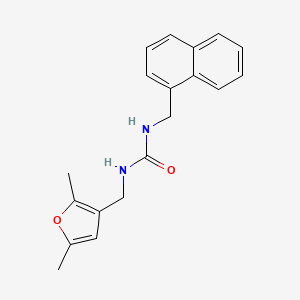

![molecular formula C18H17N3O5 B2876006 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 454244-59-8](/img/structure/B2876006.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been found to exhibit various biological activities that make it an interesting subject of study.

Scientific Research Applications

Chemical Synthesis and Reactions

- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is involved in the synthesis of biologically interesting compounds. It acts as an intermediate in the preparation of compounds containing the benzotriazinone ring system. These intermediates are created through direct diazotization followed by addition of amino acid esters hydrochloride in a one-pot strategy (Rayes et al., 2019).

Biological Activities

- Compounds containing the benzotriazinone ring, including this compound, have been studied for their antimicrobial and antitumor activities. These compounds have shown promise in inhibiting bacterial growth and demonstrating cytotoxicity against certain cancer cell lines (El-Moneim et al., 2011).

Molecular Docking and Theoretical Studies

- Molecular docking studies involving derivatives of this compound have been conducted to understand their interaction with biological receptors. These studies provide insights into the potential therapeutic applications of these compounds, particularly in targeting specific biological pathways (Rayes et al., 2019).

Spectroscopic and Electrochemical Studies

- Spectroscopic and electrochemical studies of compounds related to this compound provide valuable information about their structural and electronic properties. These studies are essential for understanding the behavior of these compounds under different chemical and physical conditions (Dai et al., 2011).

Environmental Applications

- Research into the degradation and transformation of environmental pollutants has also utilized compounds similar to this compound. These studies contribute to our understanding of environmental remediation processes and the development of new strategies for pollutant degradation (Nadeau et al., 1994).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Specifically, it exhibits a mixed-type inhibition mode against BuChE Furthermore, it has been found that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, which can have various downstream effects depending on the specific context within the nervous system.

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels . This can have various effects at the molecular and cellular levels, potentially altering signal transmission in the nervous system. The exact effects would depend on the specific context within the nervous system.

Biochemical Analysis

Biochemical Properties

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has been identified as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It has exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This compound inhibits BuChE via a mixed-type inhibition mode .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can interact with the peripheral anionic site (PAS) of BuChE in addition to the catalytic anionic site (CAS) .

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-24-15-8-7-12(9-16(15)25-2)10-17(22)26-11-21-18(23)13-5-3-4-6-14(13)19-20-21/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDDJAFJMJJFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

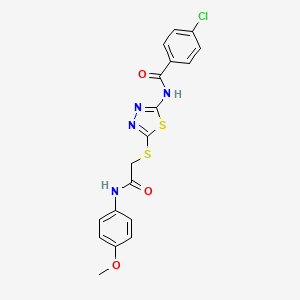

![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)

![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

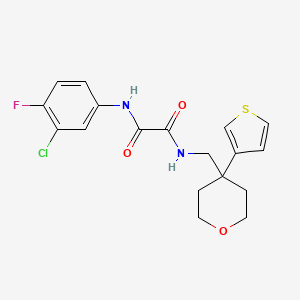

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)

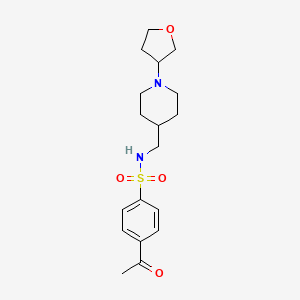

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)

![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)

![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)